2-methoxy-N-{1-[1-(3-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline
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Overview
Description
2-METHOXY-N-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE is a complex organic compound with potential applications in various fields of scientific research. This compound features a methoxy group, a tetrazole ring, and a cyclopentyl group, making it a unique structure for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-N-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE typically involves multiple steps, including the formation of the tetrazole ring and the introduction of the methoxy and cyclopentyl groups. Common synthetic routes may involve:
Formation of the Tetrazole Ring: This can be achieved through cyclization reactions involving hydrazoic acid and appropriate precursors.
Introduction of the Methoxy Group: This step may involve methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Cyclopentyl Group Addition: This can be done through alkylation reactions using cyclopentyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-N-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in aprotic solvents like dimethyl sulfoxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-METHOXY-N-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring and methoxy group could play crucial roles in binding to these targets and exerting the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
Ocfentanil: An analog with a similar methoxy group and tetrazole ring.
Methoxyacetylfentanyl: Shares the methoxy group but differs in other structural aspects.
Uniqueness
2-METHOXY-N-{1-[1-(3-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C20H23N5O |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-methoxy-N-[1-[1-(3-methylphenyl)tetrazol-5-yl]cyclopentyl]aniline |
InChI |
InChI=1S/C20H23N5O/c1-15-8-7-9-16(14-15)25-19(22-23-24-25)20(12-5-6-13-20)21-17-10-3-4-11-18(17)26-2/h3-4,7-11,14,21H,5-6,12-13H2,1-2H3 |
InChI Key |
IPJCLXVPBKFUMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)C3(CCCC3)NC4=CC=CC=C4OC |
Origin of Product |
United States |
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